![molecular formula C17H13NO3 B2420533 Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate CAS No. 1207024-72-3](/img/structure/B2420533.png)
Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate” is a compound related to Methyl 5-Methyl-3-isoxazolecarboxylate . This compound is a white to off-white crystalline powder . It is related to Leflunomide, an antirheumatic compound used to treat rheumatoid arthritis and psoriatic arthritis .
Synthesis Analysis
The synthesis of isoxazoles often involves the cycloisomerization of α,β-acetylenic oximes, leading to substituted isoxazoles . Other methods include the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . The reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can also yield various 3-substituted and 3,5-disubstituted isoxazoles .Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray Crystallography . Density functional theory (DFT) analysis can be used to study the electronic structure of molecules .Chemical Reactions Analysis
Isoxazole derivatives can exhibit various chemical reactions. For instance, they can undergo antibacterial and antioxidant activities . The derivatives can also be examined for their potential by using Gentamycin as a standard drug against S. aureus and E. coli bacterial strains .Physical And Chemical Properties Analysis
“Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate” is a white to off-white crystalline powder . More detailed physical and chemical properties can be obtained through further analysis.Scientific Research Applications
1. Pharmacological Properties
Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate and its derivatives have been studied for their significant pharmacological properties. In a study by Kamble et al. (2017), compounds similar to Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate showed notable angiotensin converting enzyme inhibition, anti-proliferative, anti-inflammatory, and anti-fungal activities after undergoing docking against AT1 receptor protein enzyme and in vitro analyses (Kamble et al., 2017).
2. Chemical Synthesis and Scaffold Utility
Ruano et al. (2005) explored the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives using Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate as a scaffold. This demonstrates the compound’s potential as a convenient scaffold for creating other novel chemical entities (Ruano, Fajardo & Martín, 2005).
3. Biological Activity of Derivatives
Research by Kletskov et al. (2018) found that derivatives of Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate, specifically those containing isoxazole and isothiazole moieties, exhibited synergistic effects when combined with the antitumor drug Temozolomide in brain tumor chemotherapy (Kletskov et al., 2018).
4. Novel Bioactivation Mechanism
A study by Bylund et al. (2012) on phenyl methyl-isoxazole derivatives, related to Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate, revealed a novel bioactivation mechanism through which these compounds could form reactive metabolites. This is critical in understanding the metabolism and potential toxicity of these compounds (Bylund et al., 2012).
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to interact with various enzymes and receptors, such as the cox-2 enzyme .
Mode of Action
For instance, some isoxazole derivatives have been found to create ideal binding interactions with the COX-2 enzyme .
Biochemical Pathways
Isoxazole derivatives have been associated with various biological activities, including anti-tubercular activity .
Pharmacokinetics
One study mentioned that a similar compound showed good pharmacokinetic (pk) characteristics, with high oral bioavailability .
Future Directions
The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance . Thus, in this context, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized . All the derivatives were evaluated for their in vitro antibacterial activity against Gram-positive (Enterococcus, Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Salmonella, Klebsiella and Escherichia coli) bacteria and their minimum inhibitory concentration (MIC) was determined .
properties
IUPAC Name |
methyl 5-(4-phenylphenyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-20-17(19)15-11-16(21-18-15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTZRTIHDGTBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


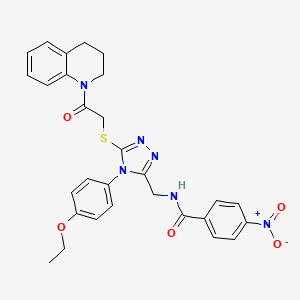
![N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2420454.png)
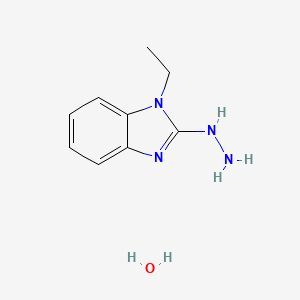
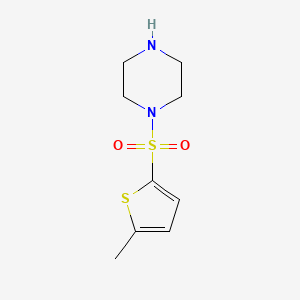
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one](/img/structure/B2420458.png)
![5-bromo-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2420461.png)
![[4-Amino-2-(hydroxymethyl)phenyl]methanol](/img/structure/B2420462.png)
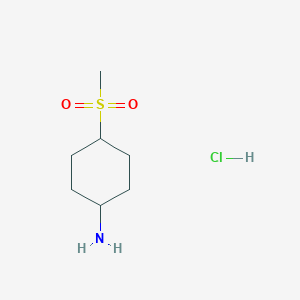
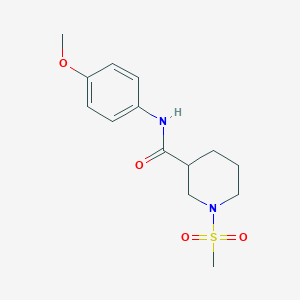

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2420471.png)
![2-(3,4-dimethoxyphenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2420472.png)
